molecular formula C10H13N3O4S B15240039 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine

Cat. No.: B15240039
M. Wt: 271.30 g/mol
InChI Key: JBCCJVUMFWYZBK-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-3-amine: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.

    1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-3-amine: The fluorine atom can influence the compound’s stability and interaction with biological targets.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2

InChI Key

JBCCJVUMFWYZBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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